molecular formula C13H11ClN2O5S B1623769 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide CAS No. 30751-26-9

4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

Cat. No.: B1623769
CAS No.: 30751-26-9
M. Wt: 342.76 g/mol
InChI Key: ZARAKCIKPBGLMM-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is a chemical compound provided for research use in biochemical and pharmacological studies. Benzenesulfonamide derivatives are a significant focus in medicinal chemistry due to their versatile biological activities. Recent scientific literature highlights that structurally related benzenesulfonamide compounds are investigated as potent inhibitors of various therapeutic targets . Specifically, such derivatives have shown promise as selective inhibitors of carbonic anhydrase IX (CA IX), a enzyme overexpressed in many solid tumors like triple-negative breast cancer, making them candidates for the development of novel anticancer agents . Other research areas for benzenesulfonamide-based compounds include their evaluation as antimicrobial agents against strains such as S. aureus and K. pneumonia , and their development as HIV-1 Capsid (CA) protein inhibitors for antiviral research . The structure of this compound, which includes a sulfonamide group attached to a chloronitrobenzene core, is a common pharmacophore in the design of enzyme inhibitors and other bioactive molecules. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in exploration of structure-activity relationships (SAR). This product is intended for research purposes by qualified professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5S/c1-21-10-4-2-9(3-5-10)15-22(19,20)11-6-7-12(14)13(8-11)16(17)18/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARAKCIKPBGLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407580
Record name 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30751-26-9
Record name 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitration of 4-Chlorobenzenesulfonyl Chloride

The synthesis begins with the nitration of 4-chlorobenzenesulfonyl chloride to introduce the nitro group at the 3-position. This step employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures.

Key Conditions

  • Reagents : HNO₃ (65–70%), H₂SO₄ (98%)
  • Temperature : 0–5°C (ice-cooling to prevent side reactions)
  • Time : 2–3 hours
  • Yield : ~85%

The nitration proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group acts as a meta-directing substituent. The product, 4-chloro-3-nitrobenzenesulfonyl chloride, is isolated as a light brown crystalline powder.

Table 1: Nitration Reaction Parameters
Parameter Value Source
Reagents HNO₃/H₂SO₄
Temperature 0–5°C
Reaction Time 2–3 hours
Yield 85%

Formation of Sulfonamide via Amination

The sulfonyl chloride intermediate reacts with 4-methoxyaniline to form the target sulfonamide. This step requires a base to neutralize HCl generated during the reaction.

Key Conditions

  • Solvent : Dichloromethane (DCM)
  • Base : Pyridine (1.2 equivalents)
  • Temperature : 43°C
  • Time : 3–12 hours
  • Yield : 78%

The reaction mechanism involves nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine facilitates the removal of HCl, shifting the equilibrium toward product formation.

Table 2: Amination Reaction Parameters
Parameter Value Source
Solvent Dichloromethane (DCM)
Base Pyridine
Temperature 43°C
Reaction Time 3–12 hours
Yield 78%

Optimization Strategies

Purification Techniques

Crude product purification is critical for achieving high purity (>95%). Recrystallization from ethanol/water mixtures (3:1 v/v) is standard, though flash chromatography on silica gel (ethyl acetate/hexane, 1:1) may enhance purity for sensitive applications.

Solvent and Base Selection

  • Solvent : DCM is preferred due to its low polarity, which minimizes side reactions.
  • Base : Pyridine outperforms triethylamine in suppressing HCl-mediated degradation.

Characterization and Analytical Validation

Spectroscopic Data

The compound is validated using:

  • 1H NMR : Methoxy protons (δ 3.8 ppm), aromatic protons (δ 7.2–8.1 ppm).
  • IR Spectroscopy : S=O stretching (1350 cm⁻¹), NO₂ asymmetric stretching (1520 cm⁻¹).
  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 342.75, consistent with the molecular formula C₁₃H₁₁ClN₂O₅S.
Table 3: Spectroscopic Characterization
Technique Key Signals Source
1H NMR δ 3.8 (OCH₃), δ 7.2–8.1 (ArH)
IR 1350 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂)
MS (ESI) m/z 342.75 [M+H]+

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic nitration.
  • Automated Quenching : Reduces decomposition risks post-reaction.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 4-Chloro-N-(4-methoxy-phenyl)-3-amino-benzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Chloro-N-(4-hydroxy-phenyl)-3-nitro-benzenesulfonamide.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The sulfonamide moiety in this compound allows it to act as a precursor for synthesizing potential pharmaceuticals, particularly those targeting bacterial infections. The mechanism involves inhibiting dihydropteroate synthase, which disrupts folic acid synthesis in bacteria, leading to their growth inhibition .

2. Biological Studies
This compound is utilized in biochemical assays to study enzyme inhibition and protein interactions. For instance, it has been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), which is relevant in cancer research due to its role in tumor growth and metastasis .

Case Study:
A study demonstrated that derivatives of benzenesulfonamides exhibited significant anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) and showed selectivity against cancerous cells compared to normal cells . The compounds exhibited IC50 values ranging from 1.52 to 6.31 μM.

3. Materials Science
The compound can be used in developing advanced materials with specific electronic or optical properties. Its functional groups allow for modifications that can tailor the material properties for applications in sensors or photonic devices.

Industrial Applications

In the industrial sector, 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide is employed in synthesizing dyes, pigments, and other specialty chemicals. Its unique chemical structure allows it to participate in various chemical reactions, enhancing its utility in industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid in bacteria, leading to their growth inhibition.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Benzenesulfonamide Derivatives

Compound Name Substituents (Position) Functional Group Key Differences Biological/Industrial Relevance References
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide 4-Cl, 3-NO₂, N-(4-MeOPh) Benzenesulfonamide Reference compound Antimicrobial potential
4-Chloro-3-nitrobenzenesulfonamide 4-Cl, 3-NO₂ Benzenesulfonamide Lacks N-substituent Parent compound for derivatization
4-Hydrazino-N-(4-MeOPh)-3-nitro-benzenesulfonamide 4-NHNH₂, 3-NO₂, N-(4-MeOPh) Benzenesulfonamide Hydrazino group enhances nucleophilicity Research intermediate
4-Chloro-N-(3-methylphenyl)benzenesulfonamide 4-Cl, N-(3-MePh) Benzenesulfonamide Lacks nitro group; methyl instead of MeO Structural analog for SAR studies
4-Chloro-N-(4-MeOPh)-3-nitrobenzamide 4-Cl, 3-NO₂, N-(4-MeOPh) Benzamide Amide vs. sulfonamide linkage Comparative solubility studies
4-Cl-N-[1-(3-MeO-Benzyl)-Benzimidazol-4-yl]-benzenesulfonamide Complex benzimidazole substituent Benzenesulfonamide Bulky heterocyclic N-substituent Targeted drug design applications
Functional Group Impact
  • Sulfonamide vs. Benzamide : The replacement of the sulfonamide group (SO₂NH) with an amide (CONH) in 4-chloro-N-(4-MeOPh)-3-nitrobenzamide reduces hydrogen-bonding capacity and alters solubility. Sulfonamides generally exhibit stronger acidity (pKa ~10) compared to benzamides (pKa ~15), influencing pharmacokinetics .
  • N-Substituent Effects : The 4-methoxyphenyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., 3-methylphenyl in ). Bulkier groups, such as benzimidazole in , may improve receptor binding but reduce bioavailability.

Biological Activity

4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, also known by its CAS number 5019323, is a sulfonamide compound with potential biological activities. This article reviews its biological effects, focusing on enzyme inhibition, antibacterial properties, and cytotoxicity against cancer cells.

  • Molecular Formula : C13H11ClN2O5S
  • Molecular Weight : 312.75 g/mol
  • Boiling Point : Predicted to be around 474.5 °C
  • Density : Approximately 1.545 g/cm³

Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzenesulfonamides, including this compound, exhibit significant inhibitory activity against carbonic anhydrases (CAs). One study reported that compounds with similar structures showed IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating selective inhibition towards CA IX over CA II .

Antibacterial Properties

The compound has shown promising antibacterial activity. In a comparative study, it was noted that certain analogues exhibited significant inhibition against various bacterial strains at a concentration of 50 μg/mL:

CompoundS. aureus (%)K. pneumoniae (%)E. coli (%)
4e80.6959.28NA
4g69.7479.46NA
4h68.30NANA

These results suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Cytotoxicity Against Cancer Cells

In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The apoptosis was evidenced by a significant increase in annexin V-FITC positive cells, indicating late-stage apoptosis and necrosis . The ability to induce such effects suggests potential therapeutic applications in oncology.

Case Studies and Research Findings

A systematic investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications on the phenyl rings significantly affected their biological activities, particularly in terms of enzyme inhibition and cytotoxicity .

  • Study on Apoptosis Induction : The compound was shown to increase the percentage of apoptotic cells significantly compared to control groups, highlighting its potential as an anticancer agent.
  • Antimicrobial Efficacy : The antibacterial activity was assessed against multiple pathogens, demonstrating effective inhibition rates comparable to standard antibiotics like ciprofloxacin.

Q & A

Q. What are the key synthetic routes for 4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide, and how is purity validated?

The compound is typically synthesized via sulfonylation of 4-methoxyaniline with 4-chloro-3-nitrobenzenesulfonyl chloride under controlled conditions. Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of 4-methoxyaniline to sulfonyl chloride in anhydrous dichloromethane .
  • Temperature : Maintain 0–5°C during coupling to minimize side reactions .
  • Purification : Recrystallization from ethanol/water mixtures yields >95% purity, validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm for 1H; δ ~55 ppm for 13C) and aromatic protons (δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretching at ~1350 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]+ at m/z 331.0 (C13H11ClN2O4S) .

Advanced Research Questions

Q. How do reaction conditions influence the substitution chemistry of the chloro group?

The chloro group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

  • Solvent : DMF or DMSO enhances reactivity due to high polarity .
  • Catalysts : CuI/1,10-phenanthroline enables cross-coupling with alkynes (e.g., Sonogashira reactions) .
  • Temperature : Reactions proceed at 80–100°C, monitored by TLC (silica gel, ethyl acetate/hexane). Major products include aryl ethers or amines, depending on nucleophiles (e.g., alkoxides vs. amines) .

Q. What crystallographic data are available for structural analysis?

Single-crystal X-ray diffraction reveals:

  • Bond Angles : S–N–C(aryl) ~115°, indicating sp² hybridization at nitrogen .
  • Packing : Intermolecular hydrogen bonds between sulfonamide NH and nitro groups stabilize the lattice (d = 2.8 Å) .
  • Software : Structures refined using SHELXL-2018/3 with R factor <0.05 .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Modifications : Introduce electron-withdrawing groups (e.g., CF3) at the 4-position to enhance binding to hydrophobic enzyme pockets .
  • Bioassays : Test antimicrobial activity via MIC assays (e.g., E. coli ATCC 25922) and cytotoxicity using MTT on HeLa cells .
  • Data Analysis : Correlate logP (calculated via ChemAxon) with membrane permeability trends .

Q. What computational methods predict reactivity and electronic properties?

  • DFT Calculations : B3LYP/6-311+G(d,p) level in Gaussian 09 determines HOMO/LUMO energies (e.g., HOMO = −6.2 eV, LUMO = −2.8 eV) .
  • Molecular Docking : AutoDock Vina screens against COX-2 (PDB ID 5KIR), showing binding affinity (−9.1 kcal/mol) via sulfonamide–Arg120 interactions .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide
Reactant of Route 2
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4-Chloro-N-(4-methoxy-phenyl)-3-nitro-benzenesulfonamide

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